molecular formula C5H10N4O2*HCI B613038 5-Azidonorvaline CAS No. 156463-09-1

5-Azidonorvaline

Cat. No.: B613038
CAS No.: 156463-09-1
M. Wt: 158,16*36,45 g/mole
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Description

5-Azidonorvaline is a non-canonical amino acid that features an azide functional group. This compound is of significant interest in the field of chemical biology due to its unique properties and potential applications. The azide group in this compound serves as a bioorthogonal chemical handle, making it a valuable tool for various biochemical and bioconjugation efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonorvaline typically involves the introduction of the azide group into the amino acid structure. One common method is the copper-catalyzed diazo transfer reaction, where an amine is converted to an azide. This method is efficient and can be completed within a few days .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned copper-catalyzed diazo transfer reaction. This method is scalable and can be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Azidonorvaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Thiols or phosphines are commonly used as reducing agents.

    Click Chemistry: Copper(I) catalysts are often employed to facilitate the azide-alkyne cycloaddition reaction.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Azidonorvaline primarily involves its azide group, which serves as a reactive handle for bioorthogonal chemistry. The azide group can undergo specific reactions under physiological conditions without interfering with native biological processes. This allows for the precise modification and labeling of biomolecules, facilitating various biochemical studies and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-5-azidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUARUCAREKTRCL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935463
Record name 5-Azidonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156463-09-1
Record name 5-Azido-L-norvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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